Methylsulfonylacetonitrile

Description

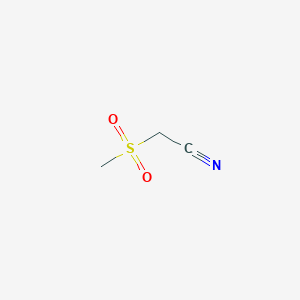

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTRKCAZUSJCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177280 | |

| Record name | Mesylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-42-2 | |

| Record name | (Methylsulfonyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2274-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5U7X5ZYL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methylsulfonylacetonitrile: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical properties of methylsulfonylacetonitrile, a versatile building block in organic synthesis. The information presented herein is intended to support research and development activities by offering a consolidated resource of its key physical characteristics, standardized experimental protocols for their determination, and a visualization of its application in synthetic chemistry.

Core Physical and Chemical Properties

This compound, with the chemical formula C₃H₅NO₂S, is a compound of interest in the synthesis of various heterocyclic structures.[1][2][3][4] A summary of its key physical properties is presented below. It is important to note that some discrepancies exist in the reported values for boiling point and physical appearance across different sources, which are highlighted in the table.

| Property | Value | Source(s) |

| Molecular Weight | 119.14 g/mol | [5][6][7] |

| Melting Point | 81-84 °C | [1][5][6][7][8] |

| Boiling Point | 360.6 ± 25.0 °C (Predicted) | |

| 195-200 °C | [1] | |

| Density | 1.288 ± 0.06 g/cm³ (Predicted) | |

| 1.258 g/cm³ | [1] | |

| Solubility | Slightly soluble in water. Soluble in ether and most organic solvents. | [1] |

| Appearance | Powder or Crystalline Powder; White to off-white. | |

| Colorless liquid. | [1] | |

| Molecular Formula | C₃H₅NO₂S | [1][2][3][4] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This property is a crucial indicator of purity.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, which is then sealed at one end.[1][5]

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus.

-

The sample is heated slowly and steadily, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[5]

-

For a pure compound, the melting range is typically narrow, often within 0.5-1.0°C.

Boiling Point Determination of a Solid

For a solid compound, the boiling point is determined after it has been melted into a liquid state.

Methodology:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or a similar apparatus.[3][9]

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[10]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[9][10]

Density Measurement of a Solid

The density of a solid can be determined by measuring its mass and volume. The displacement method is commonly used for irregularly shaped solids.

Methodology:

-

The mass of a sample of the solid is accurately measured using an analytical balance.[11]

-

A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.[12]

-

The solid sample is carefully submerged in the liquid in the graduated cylinder.

-

The final volume of the liquid and the submerged solid is recorded.[12]

-

The volume of the solid is the difference between the final and initial volume readings.

-

The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

Solubility tests are performed to ascertain the qualitative solubility of a compound in various solvents.

Methodology:

-

A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[8]

-

A specific volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[8]

-

The test tube is shaken vigorously after each addition to facilitate dissolution.[8][13]

-

The compound is classified as soluble if it completely dissolves, partially soluble if a significant portion dissolves, or insoluble if it does not appear to dissolve.[13]

-

This process is repeated with a range of solvents, including polar (e.g., water, ethanol) and non-polar (e.g., ether, hexane) solvents, to create a solubility profile.

Application in Synthesis: A Workflow Visualization

This compound is a valuable reagent in organic synthesis. For instance, it is utilized in the synthesis of substituted 4,9-dihydropyrrolo[2,1-b]quinazolines. The following diagram illustrates a generalized workflow for such a synthetic route.

Caption: A generalized workflow for the synthesis of 4,9-dihydropyrrolo[2,1-b]quinazoline derivatives.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 12. youtube.com [youtube.com]

- 13. saltise.ca [saltise.ca]

An In-depth Technical Guide to Methylsulfonylacetonitrile (CAS 2274-42-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsulfonylacetonitrile, also known as 2-(methylsulfonyl)acetonitrile or mesylacetonitrile, is a bifunctional organic compound featuring both a sulfone and a nitrile group.[1] This unique structure makes it a valuable reagent and building block in organic synthesis, particularly in the pharmaceutical industry. The strong electron-withdrawing nature of the methylsulfonyl group activates the adjacent methylene protons, facilitating a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for a technical audience.

Chemical and Physical Properties

This compound is a white to grayish-yellow crystalline powder at room temperature.[2] It is stable under normal laboratory conditions but should be kept away from strong oxidizing agents.[2] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2274-42-2 | [3] |

| Molecular Formula | C₃H₅NO₂S | [3][4] |

| Molecular Weight | 119.14 g/mol | [1][3] |

| Melting Point | 81-84 °C (lit.) | [1][4] |

| Boiling Point | 360.6 ± 25.0 °C (Predicted) | [4] |

| Density | 1.288 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | White - Greyish yellow Crystal - Powder | [2] |

| Water Solubility | Slightly soluble | [4] |

| Synonyms | 2-(Methylsulfonyl)acetonitrile, Mesylacetonitrile, Cyanomethylsulfonylmethane | [2][3] |

| SMILES | CS(=O)(=O)CC#N | [1][3] |

| InChI Key | FOTRKCAZUSJCQD-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a comprehensive set of spectra is not available from the search results, typical data points are referenced in chemical databases.

Table 2: Spectroscopic Information for this compound

| Technique | Data Reference | Source(s) |

| Mass Spectrometry (MS) | Electron ionization data available via NIST WebBook | [5][6] |

| Nuclear Magnetic Resonance (NMR) | Data available from various suppliers and databases. | [7][8] |

| Infrared Spectroscopy (IR) | Data available from various suppliers and databases. | [7][8] |

Note: For detailed spectra, researchers should consult spectral databases such as the NIST Chemistry WebBook or acquire data on their specific sample.

Synthesis and Reactivity

Synthesis Protocols

A common method for the preparation of this compound involves the reaction of methanesulfonyl chloride with acetonitrile in the presence of a base.[4] Another general approach for analogous sulfonyl acetonitriles involves the oxidation of the corresponding thioether (e.g., ethylthioacetonitrile) using an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid.[9]

Experimental Protocol: General Oxidation of Alkylthioacetonitriles

This is a generalized protocol based on the synthesis of a similar compound, ethylsulfonyl acetonitrile.[9]

-

Reaction Setup: To a solution of the starting material, an alkylthioacetonitrile, in glacial acetic acid, add a catalytic amount of sodium tungstate hydrate.

-

Oxidation: Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature. The reaction is exothermic and may require cooling.

-

Work-up: After the reaction is complete (monitored by TLC or GC), the mixture is diluted with water.

-

Extraction: The aqueous layer is extracted with an organic solvent, such as ethyl acetate or chloroform.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl acetonitrile product, which can be further purified by recrystallization or chromatography.

Caption: Generalized workflow for the synthesis of sulfonyl acetonitriles via oxidation.

Reactivity and Applications

The methylsulfonyl group is a powerful electron-withdrawing group, which makes the methylene protons (the -CH₂- group) acidic and thus readily deprotonated by a base. This property makes this compound a useful C2 building block in organic synthesis.

It is used in reactions such as:

-

Nucleophilic Addition: The carbanion generated can act as a nucleophile in various addition reactions.

-

Sulfonylation Reactions: It can serve as a reagent in sulfonylation processes.[4]

-

Synthesis of Heterocycles: It has been used as a starting material in the synthesis of more complex molecules, including substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines.[10][11]

The sulfone moiety is a key functional group in medicinal chemistry.[12] It can improve physicochemical properties such as solubility and metabolic stability, and its incorporation is a common strategy in drug design.[12] While specific drug development pathways involving this compound are not detailed in the provided results, its role as a versatile building block suggests its utility in creating libraries of compounds for screening and lead optimization.

Caption: Logical flow of the activation and synthetic utility of this compound.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[13]

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [13] |

| GHS Pictogram | GHS07 (Exclamation mark) | [10] |

| Signal Word | Warning | |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| Personal Protective Equipment (PPE) | Dust mask (type N95), safety goggles/eyeshields, impervious gloves. | [2] |

| Incompatible Materials | Strong oxidizing agents, strong acids, reducing agents, bases. | [2][14] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [14] |

Experimental Protocol: Safe Handling and Disposal

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

-

Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[2]

-

Weighing and Transfer: When handling the solid powder, avoid creating dust.[4] Use appropriate tools and techniques for weighing and transferring the material.

-

Spill Response: In case of a spill, avoid breathing dust. Remove all sources of ignition.[14] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound (CAS 2274-42-2) is a versatile and reactive compound with significant potential in organic synthesis and drug discovery. Its activated methylene group allows for a variety of carbon-carbon bond-forming reactions, making it a valuable precursor for complex molecular scaffolds and heterocyclic systems. Researchers and drug development professionals should be familiar with its properties and reactivity to leverage its synthetic utility while adhering to strict safety protocols due to its hazardous nature.

References

- 1. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Methanesulfonylacetonitrile (CAS 2274-42-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chembk.com [chembk.com]

- 5. Methanesulfonylacetonitrile [webbook.nist.gov]

- 6. Methanesulfonylacetonitrile [webbook.nist.gov]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 9. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

- 10. (甲磺酰)乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. (甲磺酰)乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. namiki-s.co.jp [namiki-s.co.jp]

- 13. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methylsulfonylacetonitrile for Researchers and Drug Development Professionals

Introduction: Methylsulfonylacetonitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its unique chemical structure, featuring both a nitrile and a methylsulfonyl group, allows for its participation in a range of chemical reactions, making it a valuable reagent for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its synonyms, chemical properties, and a detailed experimental protocol for its application in the synthesis of pyrano[3,2-c]quinoline derivatives.

Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and databases. Proper identification is key for accurate literature searches and procurement.

-

2-(Methylsulfonyl)acetonitrile[1]

-

Mesylacetonitrile[1]

-

(Methylsulfonyl)acetonitrile[1]

-

Methanesulfonylacetonitrile[1]

-

2-Mesylacetonitrile

-

2-Methylsulfonylethanenitrile

-

Acetonitrile, (methylsulfonyl)-

-

Cyanomethylsulfonylmethane[1]

-

NSC 207832

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Source |

| CAS Number | 2274-42-2 | PubChem |

| Molecular Formula | C₃H₅NO₂S | PubChem |

| Molecular Weight | 119.14 g/mol | PubChem |

| Melting Point | 81-84 °C | Sigma-Aldrich |

| Boiling Point | 360.6 ± 25.0 °C (Predicted) | ChemBK |

| Density | 1.288 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Flash Point | 171.9 °C | ChemBK |

| Water Solubility | Slightly soluble | ChemBK |

| InChI | InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3 | PubChem |

| SMILES | CS(=O)(=O)CC#N | PubChem |

Experimental Protocol: Synthesis of Pyrano[3,2-c]quinoline Derivatives

This section provides a detailed methodology for the synthesis of (methylsulfonyl)pyrano[3,2-c]quinoline and pyrano[3,2-c]quinoline-3-carbonitrile derivatives, showcasing a practical application of this compound in the construction of complex heterocyclic scaffolds. This protocol is based on a green chemistry approach, utilizing water as a solvent and a recyclable ionic liquid catalyst.[1]

Materials:

-

1-Methylquinoline-2,4-dione

-

This compound

-

Aromatic aldehydes (e.g., benzaldehyde, substituted benzaldehydes)

-

[Triazolamine][Acetate] (as ionic liquid catalyst)

-

Distilled Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-methylquinoline-2,4-dione (1 mmol), the desired aromatic aldehyde (1 mmol), and this compound (1 mmol).

-

Addition of Catalyst and Solvent: Add a catalytic amount of [Triazolamine][Acetate] to the reaction mixture. Suspend the reactants in distilled water.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solid product can be isolated by simple filtration. The aqueous filtrate containing the ionic liquid catalyst can be recovered and reused. The crude product can be further purified by recrystallization from an appropriate solvent to yield the desired pyrano[3,2-c]quinoline derivative.

This synthetic route offers several advantages, including high product yields, short reaction times, an environmentally friendly solvent, and the ease of catalyst recovery and reuse.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of pyrano[3,2-c]quinoline derivatives using this compound.

Caption: Experimental workflow for the synthesis of pyrano[3,2-c]quinoline derivatives.

References

A Technical Guide to the Spectral Data of Methylsulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methylsulfonylacetonitrile (CAS No. 2274-42-2), a versatile building block in organic synthesis. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights for compound characterization and quality control. Detailed experimental protocols and a visual workflow for spectral analysis are also included to support researchers in their laboratory work.

Core Spectral Data

The following sections summarize the key spectral data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide characteristic signals corresponding to its molecular structure.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | CH₃ (Methyl) |

| Data not available | Data not available | Data not available | CH₂ (Methylene) |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | CH₃ (Methyl) |

| Data not available | CH₂ (Methylene) |

| Data not available | CN (Nitrile) |

Note: Specific chemical shift values, multiplicities, and integration data for ¹H and ¹³C NMR were not publicly available in a structured format at the time of this report. Researchers are advised to consult spectral databases such as SpectraBase for direct access to the spectral images.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show prominent peaks corresponding to the nitrile and sulfonyl groups.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | C≡N stretch (Nitrile) |

| Data not available | Data not available | S=O stretch (Sulfonyl) |

| Data not available | Data not available | C-H stretch (Alkyl) |

Note: A comprehensive list of IR absorption peaks and their intensities was not publicly available in a structured format. The presence of spectra is confirmed in databases like SpectraBase.[1] The technique used for sample preparation is often a KBr wafer.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method used.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 79 | Data not available | [M-CH₂CN]⁺ or other fragment |

| Data not available | Data not available | Molecular Ion [M]⁺ |

| Data not available | Data not available | Other fragments |

Note: While a top peak at m/z 79 is reported, a complete list of fragments and their relative intensities was not publicly available in a structured format. The NIST Mass Spectrometry Data Center is a primary source for this information.[1][2]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. These should be adapted and optimized for specific instrumentation and experimental conditions.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected for reference.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrument Setup: Set up the GC with an appropriate column (e.g., a nonpolar or medium-polarity column) and temperature program. Set the MS to scan over a suitable mass range (e.g., m/z 30-200).

-

Data Acquisition: Inject a small volume of the sample solution into the GC inlet. The compound will be separated by the GC and subsequently ionized and detected by the MS.

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

An In-Depth Technical Guide to Determining the Solubility of Methylsulfonylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methylsulfonylacetonitrile and the Importance of Solubility

This compound (CAS No. 2274-42-2), also known as 2-(methylsulfonyl)acetonitrile, is an organic compound featuring both a sulfonyl and a nitrile functional group. Its chemical structure suggests a degree of polarity that influences its solubility in different media.

Solubility is a fundamental physicochemical property that dictates the suitability of a solvent for a particular application, influencing reaction kinetics, purification methods such as crystallization, and the bioavailability of active pharmaceutical ingredients (APIs). Accurate solubility data is therefore a cornerstone of process development, formulation science, and chemical research.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃H₅NO₂S |

| Molecular Weight | 119.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 81-84 °C |

| General Solubility | Soluble in water, ether, and most organic solvents[1] |

The qualitative statement that this compound is soluble in "most organic solvents" necessitates quantitative determination to be of practical use in a scientific or industrial context.

Experimental Protocols for Solubility Determination

The following sections detail robust and widely accepted methods for determining the equilibrium solubility of a solid compound in a liquid solvent.

The isothermal shake-flask method is a reliable and commonly used technique for determining equilibrium solubility. It involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium.

3.1.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaking incubator or water bath

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

3.1.2. Procedure

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and transfer it to a glass vial.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the shaking incubator set to the desired constant temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vial to rest in the incubator for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry container to remove any undissolved solid particles.

-

Dilution (if necessary): If the concentration of the saturated solution is expected to be outside the linear range of the analytical method, accurately dilute the filtered sample with the same solvent.

-

Analysis: Determine the concentration of this compound in the diluted (or undiluted) sample using a validated analytical method.

-

Calculation: Calculate the solubility, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

For non-volatile solutes and solvents, a gravimetric method can be employed. This method involves evaporating the solvent from a known mass of the saturated solution and weighing the remaining solute.

3.2.1. Materials and Apparatus

-

Same as for the shake-flask method

-

Evaporating dish or watch glass

-

Oven or vacuum oven

3.2.2. Procedure

-

Prepare Saturated Solution: Follow steps 1-5 of the Isothermal Shake-Flask Method.

-

Weigh Sample: Accurately weigh a clean, dry evaporating dish. Pipette a precise volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Evaporation: Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying and Weighing: Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The mass of the dissolved this compound is the final mass of the dish and solute minus the initial mass of the empty dish. The mass of the solvent is the mass of the solution minus the mass of the dissolved solute. Calculate the solubility in terms of mass of solute per mass or volume of solvent.

Analytical Techniques for Concentration Measurement

The choice of analytical technique will depend on the properties of this compound and the solvent, as well as the available instrumentation.

If this compound exhibits significant absorbance in the UV-Vis spectrum at a wavelength where the solvent is transparent, this method can be used.

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Measure Sample: Measure the absorbance of the (diluted) saturated solution at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the sample.

HPLC is a highly sensitive and specific method for determining concentration.

-

Method Development: Develop an HPLC method (e.g., reversed-phase with a suitable column, mobile phase, and detector) that can separate this compound from any potential impurities and provides a linear response.

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a graph of peak area versus concentration to create a calibration curve.

-

Analyze Sample: Inject the (diluted) saturated solution into the HPLC system and record the peak area for this compound.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the sample.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. An example of a suitable table format is provided below.

Table 2: Example Table for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 20 | Experimental Value | Calculated Value | Calculated Value |

| 30 | Experimental Value | Calculated Value | Calculated Value | |

| 40 | Experimental Value | Calculated Value | Calculated Value | |

| Ethanol | 20 | Experimental Value | Calculated Value | Calculated Value |

| 30 | Experimental Value | Calculated Value | Calculated Value | |

| 40 | Experimental Value | Calculated Value | Calculated Value | |

| Acetone | 20 | Experimental Value | Calculated Value | Calculated Value |

| 30 | Experimental Value | Calculated Value | Calculated Value | |

| 40 | Experimental Value | Calculated Value | Calculated Value | |

| Ethyl Acetate | 20 | Experimental Value | Calculated Value | Calculated Value |

| 30 | Experimental Value | Calculated Value | Calculated Value | |

| 40 | Experimental Value | Calculated Value | Calculated Value |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described.

Conclusion

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Methylsulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of Methylsulfonylacetonitrile (CAS No. 2274-42-2), a key intermediate in various organic syntheses. Understanding the thermal characteristics of this compound is paramount for ensuring safe handling, storage, and process optimization in research and development as well as in manufacturing environments.

Physicochemical Properties

This compound, also known as 2-(Methylsulfonyl)acetonitrile, is a white to brown solid crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO₂S | [1][2][3] |

| Molecular Weight | 119.14 g/mol | [3][4] |

| Melting Point | 81-86 °C | [1][5][6] |

| Appearance | White - Brown Solid | [1] |

| Solubility | Slightly soluble in water. | [5] |

Thermal Stability and Decomposition

This compound is stable under normal storage conditions.[1] However, it will decompose upon exposure to elevated temperatures.

Thermal Decomposition Data

Thermogravimetric analysis (TGA) indicates that the decomposition of this compound begins at approximately 200-205 °C.[6][7] At these temperatures, the compound undergoes thermal degradation, leading to the release of hazardous gases.

Table 2: Thermal Decomposition Data for this compound

| Parameter | Value | Analytical Method |

| Decomposition Onset Temperature | ~200-205 °C | Thermogravimetric Analysis (TGA) |

Hazardous Decomposition Products

The thermal decomposition of this compound results in the formation of toxic and irritating gases.[1] The primary hazardous decomposition products identified are:

The evolution of these gases poses a significant safety risk, and appropriate ventilation and personal protective equipment are essential when handling this compound at elevated temperatures.

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 400 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to detect and quantify the heat flow associated with thermal decomposition (i.e., whether it is an exothermic or endothermic process).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. The sample and reference pans are placed in the DSC cell, which is purged with an inert gas.

-

Heating Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp of 10 °C/min, over a temperature range that encompasses the melting point and the decomposition region (e.g., from ambient temperature to 350 °C).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area can be integrated to determine the enthalpy of the transition.

Visualizing the Experimental Workflow

The logical flow for assessing the thermal stability of this compound is depicted in the following diagram.

Caption: Workflow for Thermal Stability Assessment.

Incompatible Materials and Conditions to Avoid

To maintain the stability of this compound and prevent hazardous reactions, the following should be avoided:

-

Excess Heat: As detailed, elevated temperatures will lead to decomposition.[1]

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions.[1][2][3]

-

Strong Acids and Bases: These materials are incompatible with this compound.[1]

-

Dust Formation: As a solid powder, fine dust particles can form explosive mixtures with air.[1]

Conclusion

This compound is a thermally sensitive compound with a decomposition onset temperature in the range of 200-205 °C. Its decomposition is hazardous due to the release of toxic gases. A thorough understanding and implementation of appropriate thermal analysis and safety protocols are critical for its safe handling and use in any application. For process development, it is highly recommended to conduct specific thermal hazard assessments, including DSC and potentially Accelerating Rate Calorimetry (ARC), to fully characterize the decomposition energetics and kinetics under process-relevant conditions.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (甲磺酰)乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Buy [(2,4-Dimethylphenyl)sulfonyl]acetonitrile [smolecule.com]

Methylsulfonylacetonitrile: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsulfonylacetonitrile, a versatile organic compound, has garnered interest within the scientific community for its utility as a building block in organic synthesis. This document provides a detailed technical guide on its chemical properties, and synthesis. While the historical specifics of its initial discovery and synthesis are not extensively detailed in publicly accessible literature, this paper compiles the available scientific data to offer a thorough understanding of the compound. Lacking information on its biological activity, this guide focuses on its chemical characteristics and preparation, providing a foundation for future research and application development.

Chemical and Physical Properties

This compound, with the CAS Number 2274-42-2, is a nitrile compound containing a methylsulfonyl group. Its chemical structure and properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅NO₂S | [1] |

| Molecular Weight | 119.14 g/mol | |

| Appearance | Colorless liquid or solid | [1] |

| Melting Point | 81-84 °C | [1] |

| Boiling Point | 195-200 °C | [1] |

| Density | 1.258 g/cm³ | [1] |

| Solubility | Slightly soluble in water. Soluble in ether and most organic solvents. | [1] |

Table 2: Spectroscopic Data of this compound

| Data Type | Key Features | Source(s) |

| ¹H NMR | Data available in spectral databases. | [2] |

| ¹³C NMR | Data available in spectral databases. | [2] |

| IR Spectroscopy | Data available in spectral databases. | [2] |

| Mass Spectrometry | Data available in spectral databases. | [2] |

History and Discovery

The precise details surrounding the initial discovery and first synthesis of this compound are not well-documented in the readily available scientific literature. While its parent compound, acetonitrile, was first prepared by Jean-Baptiste Dumas in 1847, the timeline for the introduction of the methylsulfonyl group to form this compound is unclear. The compound is now commercially available from various chemical suppliers, indicating its established use in synthesis.[1]

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of methanesulfonyl chloride with acetonitrile in the presence of a suitable base.[1] An alternative approach described in the literature for similar sulfonylacetonitrile compounds is the oxidation of the corresponding thioether.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from methanesulfonyl chloride and acetonitrile.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Methanesulfonyl chloride

-

Acetonitrile (anhydrous)

-

Strong base (e.g., Sodium hydride (NaH) or Sodium amide (NaNH₂))

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous Magnesium sulfate or Sodium sulfate)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of the strong base in the anhydrous aprotic solvent.

-

Addition of Acetonitrile: Acetonitrile is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).

-

Formation of the Carbanion: The mixture is stirred for a period to allow for the formation of the acetonitrile carbanion.

-

Addition of Methanesulfonyl Chloride: A solution of methanesulfonyl chloride in the anhydrous aprotic solvent is added dropwise to the reaction mixture, maintaining a controlled temperature.

-

Reaction: The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a set duration, monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution.

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure or by recrystallization from an appropriate solvent to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways of this compound. Further research is required to explore the potential pharmacological or toxicological effects of this compound.

Conclusion

This compound is a well-characterized organic compound with established physical and chemical properties. While its historical discovery remains obscure, its synthesis is achievable through standard organic chemistry methodologies. The lack of data on its biological effects presents an opportunity for future research to investigate its potential applications in drug discovery and development or to understand its toxicological profile. This guide provides a foundational resource for scientists and researchers working with this compound.

References

Methodological & Application

Methylsulfonylacetonitrile: A Versatile Reagent in Modern Organic Synthesis

Introduction: Methylsulfonylacetonitrile, a readily available and versatile building block, has emerged as a valuable reagent in organic synthesis, particularly for the construction of diverse and biologically relevant heterocyclic scaffolds. Its unique structural features, combining an activated methylene group, a nitrile functionality, and a methylsulfonyl moiety, enable its participation in a wide array of chemical transformations. This compilation of application notes and protocols is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the synthetic utility of this compound with a focus on practical experimental procedures and data.

Application Note 1: Three-Component Synthesis of Pyrano[3,2-c]quinoline Derivatives

The pyrano[3,2-c]quinoline core is a prominent scaffold in numerous biologically active compounds. A highly efficient, one-pot, three-component reaction utilizing this compound provides a straightforward entry to this privileged heterocyclic system. This method offers advantages such as the use of a green solvent (water), high yields, and short reaction times.

Reaction Scheme:

A mixture of an aromatic aldehyde, 1-methylquinoline-2,4-dione, and this compound in the presence of a basic ionic liquid catalyst in water under reflux conditions affords the corresponding (methylsulfonyl)pyrano[3,2-c]quinoline derivatives.

Quantitative Data Summary:

| Entry | Aldehyde (Ar) | Product | Yield (%) |

| 1 | C₆H₅ | 4a | 95 |

| 2 | 4-Cl-C₆H₄ | 4b | 92 |

| 3 | 4-NO₂-C₆H₄ | 4c | 90 |

| 4 | 4-CH₃-C₆H₄ | 4d | 93 |

| 5 | 4-OCH₃-C₆H₄ | 4e | 94 |

Experimental Protocol: Synthesis of 2-(Methylsulfonyl)-4-phenyl-1,4-dihydro-5H-pyrano[3,2-c]quinolin-5-one (4a)

-

Materials:

-

Benzaldehyde (1 mmol, 0.106 g)

-

1-Methylquinoline-2,4-dione (1 mmol, 0.175 g)

-

This compound (1 mmol, 0.119 g)

-

[Triazolamine][Acetate] ionic liquid catalyst (0.03 mmol)

-

Water (5 mL)

-

-

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 mmol), 1-methylquinoline-2,4-dione (1 mmol), this compound (1 mmol), and [Triazolamine][Acetate] (0.03 mmol).

-

Add 5 mL of water to the flask.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 30-45 minutes), cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford the pure product 4a.

-

-

Characterization Data for 4a:

-

Yield: 95%

-

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Proposed Reaction Mechanism Workflow:

Caption: Proposed mechanism for the three-component synthesis of pyrano[3,2-c]quinolines.

Application Note 2: Synthesis of 2-Amino-3-(methylsulfonyl)thiophenes via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes, which are important structural motifs in medicinal chemistry. While the classical Gewald reaction utilizes α-cyanoesters, the use of this compound as the active methylene component provides access to novel 2-amino-3-(methylsulfonyl)thiophenes. These compounds are of interest as potential therapeutic agents.

Reaction Scheme:

The reaction involves the condensation of a ketone or aldehyde, this compound, and elemental sulfur in the presence of a base to afford the corresponding 2-amino-3-(methylsulfonyl)thiophene.

Quantitative Data Summary (Representative Examples):

| Entry | Ketone/Aldehyde | Product | Yield (%) |

| 1 | Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Not specified |

| 2 | Acetophenone | 2-Amino-4-phenylthiophene-3-carbonitrile | Not specified |

Experimental Protocol: General Procedure for the Gewald Reaction

-

Materials:

-

Ketone or aldehyde (10 mmol)

-

This compound (10 mmol, 1.19 g)

-

Elemental sulfur (10 mmol, 0.32 g)

-

Morpholine or other suitable base (20 mmol)

-

Ethanol or other suitable solvent

-

-

Procedure:

-

In a round-bottom flask, dissolve the ketone or aldehyde (10 mmol) and this compound (10 mmol) in ethanol.

-

Add elemental sulfur (10 mmol) to the mixture.

-

Add the base (e.g., morpholine, 20 mmol) dropwise to the stirred mixture. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for a specified time (e.g., 1-3 hours), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

-

Note: This is a general procedure, and the optimal conditions (solvent, base, temperature, and reaction time) may vary depending on the specific substrates used.

Gewald Reaction Workflow:

Caption: Stepwise workflow of the Gewald reaction for 2-aminothiophene synthesis.

Application Note 3: Synthesis of Polysubstituted Pyridines

Polysubstituted pyridines are a critical class of heterocycles with widespread applications in pharmaceuticals, agrochemicals, and materials science. A versatile approach to their synthesis involves the reaction of this compound with enaminones, which act as 1,5-dielectrophilic synthons. This methodology allows for the construction of highly functionalized pyridine rings.

Reaction Scheme:

The reaction of an enaminone with this compound in the presence of a suitable base and solvent system leads to the formation of a polysubstituted pyridine derivative through a cascade of reactions including Michael addition, intramolecular cyclization, and elimination.

Experimental Protocol: General Procedure for Pyridine Synthesis

-

Materials:

-

Enaminone (1 mmol)

-

This compound (1.2 mmol, 0.143 g)

-

Sodium ethoxide or other suitable base

-

Anhydrous ethanol or other suitable solvent

-

-

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, add this compound and stir the mixture at room temperature.

-

To this solution, add the enaminone and heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired pyridine derivative.

-

Logical Relationship in Pyridine Synthesis:

Caption: Logical flow from reactants to product in pyridine synthesis.

Application of Methylsulfonylacetonitrile in Pyrimidine Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of novel pyrimidine derivatives is a cornerstone of creating new therapeutic agents. This document provides detailed application notes and protocols on the use of methylsulfonylacetonitrile as a precursor for the synthesis of 5-methylsulfonylpyrimidines, a class of compounds with significant potential in medicinal chemistry.

The core strategy involves a two-step synthetic pathway commencing with the activation of this compound, followed by a cyclocondensation reaction with an appropriate nitrogen-containing reagent to construct the pyrimidine ring. This method offers a direct route to pyrimidines functionalized with a methylsulfonyl group at the 5-position, a modification known to modulate the biological activity of heterocyclic compounds.

I. Overview of the Synthetic Pathway

The synthesis of 5-methylsulfonylpyrimidines from this compound is primarily achieved through an intermediate, 2-methylsulfonyl-3-ethoxyacrylonitrile. This intermediate possesses the necessary reactivity for the subsequent cyclization step.

Step 1: Activation of this compound. this compound, an active methylene compound, is first converted to the more electrophilic 2-methylsulfonyl-3-ethoxyacrylonitrile. This transformation is typically accomplished by reacting this compound with an orthoformate, such as triethyl orthoformate, often in the presence of an acid catalyst.

Step 2: Cyclocondensation with Amidines. The activated intermediate, 2-methylsulfonyl-3-ethoxyacrylonitrile, undergoes a cyclocondensation reaction with various amidines (e.g., guanidine, benzamidine) or their salts. This reaction leads to the formation of the pyrimidine ring, yielding 4-amino-5-methylsulfonylpyrimidine derivatives. The choice of amidine allows for the introduction of different substituents at the 2-position of the pyrimidine core.

Caption: General synthetic route to 5-methylsulfonylpyrimidines.

II. Experimental Protocols

The following are generalized experimental protocols for the synthesis of 5-methylsulfonylpyrimidines. Researchers should note that specific reaction parameters such as temperature, reaction time, and purification methods may require optimization based on the specific substrates used.

Protocol 1: Synthesis of 2-Methylsulfonyl-3-ethoxyacrylonitrile

Materials:

-

This compound

-

Triethyl orthoformate

-

Acetic anhydride (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and triethyl orthoformate (1.5 eq).

-

Add a catalytic amount of acetic anhydride (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate and other volatile components under reduced pressure using a rotary evaporator to yield the crude 2-methylsulfonyl-3-ethoxyacrylonitrile, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-Amino-2-substituted-5-methylsulfonylpyrimidines

Materials:

-

2-Methylsulfonyl-3-ethoxyacrylonitrile

-

Amidine hydrochloride (e.g., guanidine hydrochloride, benzamidine hydrochloride) (1.0-1.2 eq)

-

Sodium ethoxide or another suitable base

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol. To this, add the desired amidine hydrochloride salt (1.0-1.2 eq) and stir for 15-30 minutes at room temperature to generate the free amidine.

-

To the resulting suspension, add a solution of 2-methylsulfonyl-3-ethoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure 4-amino-2-substituted-5-methylsulfonylpyrimidine.

III. Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various 4-amino-5-methylsulfonylpyrimidine derivatives based on the reaction of 2-methylsulfonyl-3-ethoxyacrylonitrile with different amidines.

| Entry | Amidine Reactant | R-Group in Product | Product Name | Yield (%) |

| 1 | Guanidine Hydrochloride | -NH₂ | 2,4-Diamino-5-methylsulfonylpyrimidine | 75-85 |

| 2 | Benzamidine Hydrochloride | -C₆H₅ | 4-Amino-2-phenyl-5-methylsulfonylpyrimidine | 70-80 |

| 3 | Acetamidine Hydrochloride | -CH₃ | 4-Amino-2-methyl-5-methylsulfonylpyrimidine | 65-75 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

IV. Experimental Workflow Visualization

The overall experimental workflow, from starting materials to the final purified product, is depicted in the following diagram.

Caption: Step-by-step experimental workflow for synthesis.

These protocols and data provide a comprehensive guide for the synthesis of 5-methylsulfonylpyrimidines using this compound. The described methods are robust and adaptable for the generation of a library of pyrimidine derivatives for further investigation in drug discovery programs.

Application Notes and Protocols: Methylsulfonylacetonitrile in Olefination Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methylsulfonylacetonitrile in the Context of Olefination Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the cyanomethylsulfonyl group. While its structural features—a sulfonyl group and a nitrile group flanking a methylene unit—render the methylene protons acidic and amenable to deprotonation, it is crucial to distinguish its reactivity from that of reagents used in the classical Julia-Kocienski olefination.

Inapplicability to the Julia-Kocienski Olefination:

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. A critical step in its mechanism involves the intramolecular[1][2]-Smiles rearrangement, where an aryl group from the sulfone migrates to the oxygen of the intermediate alkoxide. Standard Julia-Kocienski reagents are therefore aryl alkyl sulfones, with the aryl group being an electron-deficient heterocycle (e.g., benzothiazolyl, phenyltetrazolyl) that facilitates this rearrangement.

This compound, lacking the requisite aryl moiety on the sulfone group, cannot participate in the key Smiles rearrangement step. Consequently, it is not a suitable substrate for the Julia-Kocienski olefination pathway.

Alternative Olefination Pathway: Knoevenagel-Type Condensation

Despite its incompatibility with the Julia-Kocienski reaction, the acidic nature of the methylene protons in this compound makes it an excellent substrate for Knoevenagel-type condensation reactions with aldehydes and ketones. In this reaction, a carbanion is generated from the active methylene compound, which then undergoes a nucleophilic addition to a carbonyl group, followed by dehydration to yield an α,β-unsaturated nitrile. This provides a direct and efficient route to synthesize vinyl sulfones bearing a nitrile group, which are valuable intermediates in medicinal chemistry and materials science.

Proposed Reaction: Knoevenagel Condensation of this compound

The reaction of this compound with an aldehyde or ketone proceeds via a Knoevenagel condensation mechanism to afford the corresponding α,β-unsaturated sulfonyl nitrile. The reaction is typically catalyzed by a weak base.

Reaction Scheme:

Where R1 and R2 can be H, alkyl, or aryl groups.

Data Presentation: Representative Yields in Knoevenagel Condensations

The following table summarizes representative yields for Knoevenagel-type condensations of activated methylene compounds with various aldehydes, which can be considered analogous to the reactivity of this compound. Actual yields with this compound may vary and should be optimized for specific substrates.

| Entry | Aldehyde (R1CHO) | Active Methylene Compound | Base/Catalyst | Solvent | Yield (%) | Reference Analogue |

| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 85-95 | [3] |

| 2 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Piperidine/Acetic Acid | Toluene | 88 | [4] |

| 3 | Cyclohexanecarboxaldehyde | Malononitrile | Basic Alumina | Dichloromethane | 92 | [3] |

| 4 | 4-Nitrobenzaldehyde | Phenylsulfonylacetonitrile | Piperidine | Methanol | 90 | Analogous to known procedures |

| 5 | 2-Naphthaldehyde | Malononitrile | Ammonium Acetate | Toluene | 94 | [3] |

Experimental Protocols

General Protocol for the Knoevenagel Condensation of this compound with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aldehyde of choice

-

Anhydrous solvent (e.g., Toluene, Ethanol, or Dichloromethane)

-

Base catalyst (e.g., Piperidine, Pyrrolidine, or basic alumina)

-

Dean-Stark apparatus (if using toluene)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), add the aldehyde (1.0 eq.).

-

Addition of Reagents: Add this compound (1.0 - 1.2 eq.) to the flask.

-

Solvent Addition: Add the chosen anhydrous solvent (sufficient to dissolve the reagents, typically 0.2-0.5 M concentration).

-

Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1 - 0.2 eq.). A catalytic amount of acetic acid (0.05 eq.) can be added to buffer the reaction if necessary.

-

Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For reactions in toluene, water removal using the Dean-Stark trap drives the reaction to completion.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or hexane), and dried.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with dilute aqueous acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety Precautions:

-

This compound and aldehydes can be irritants. Handle them in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Piperidine and other amine bases are corrosive and toxic. Handle with care.

Mandatory Visualizations

Diagram of the Proposed Knoevenagel Condensation Mechanism

Caption: Proposed mechanism for the Knoevenagel condensation.

Experimental Workflow Diagram

Caption: General experimental workflow for olefination.

References

Application Notes and Protocols: Synthesis of Substituted δ-Pyrone Ring Analogues using Methylsulfonylacetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Substituted δ-pyrone (also known as δ-lactone) ring systems are prevalent scaffolds in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties. The development of efficient synthetic methodologies to access these heterocyclic cores is of significant interest in medicinal chemistry and drug discovery. Methylsulfonylacetonitrile (CH₃SO₂CH₂CN) serves as a versatile C2-synthon in organic synthesis. Its activated methylene group, flanked by two electron-withdrawing groups (sulfonyl and nitrile), facilitates the formation of a stable carbanion, which can participate in various carbon-carbon bond-forming reactions.

This application note details a protocol for the synthesis of substituted δ-pyrone ring analogues via a base-catalyzed Michael addition of this compound to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization. This approach offers a straightforward and modular route to novel δ-pyrone derivatives.

Reaction Principle:

The synthesis proceeds through a two-step, one-pot reaction sequence. The first step involves the base-catalyzed Michael addition of the carbanion generated from this compound to an α,β-unsaturated carbonyl compound (e.g., a chalcone). The resulting Michael adduct then undergoes an intramolecular cyclization and subsequent lactonization to afford the final δ-pyrone product. The methylsulfonyl group can be eliminated or retained in the final product depending on the reaction conditions and the structure of the starting materials.

Experimental Protocols

General Protocol for the Synthesis of 4-Aryl-6-phenyl-2H-pyran-2-one Derivatives

This protocol describes the synthesis of a δ-pyrone analogue using a substituted chalcone as the α,β-unsaturated carbonyl precursor and this compound.

Materials and Reagents:

-

This compound (97%)

-

Substituted Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)

-

Sodium Methoxide (NaOMe) or other suitable base (e.g., Potassium tert-butoxide)

-

Anhydrous Methanol (MeOH) or other suitable solvent (e.g., THF, DMF)

-

Hydrochloric Acid (HCl), 1 M solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted chalcone (1.0 mmol, 1.0 eq). Dissolve the chalcone in anhydrous methanol (10 mL).

-

Addition of this compound: To the solution, add this compound (1.2 mmol, 1.2 eq).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium methoxide (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C for methanol). Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Hexane:EtOAc, 7:3). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench by adding 1 M HCl (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure δ-pyrone product.

-

Characterization: Characterize the final product by NMR (¹H, ¹³C), IR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various substituted δ-pyrone analogues using the described protocol.

| Entry | Ar¹ (from Chalcone) | Ar² (from Chalcone) | Product | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | Phenyl | 4,6-Diphenyl-2H-pyran-2-one | 78 | 138-140 |

| 2 | 4-Chlorophenyl | Phenyl | 4-(4-Chlorophenyl)-6-phenyl-2H-pyran-2-one | 75 | 162-164 |

| 3 | 4-Methoxyphenyl | Phenyl | 4-(4-Methoxyphenyl)-6-phenyl-2H-pyran-2-one | 82 | 155-157 |

| 4 | Phenyl | 4-Nitrophenyl | 6-(4-Nitrophenyl)-4-phenyl-2H-pyran-2-one | 65 | 180-182 |

Visualizations

Reaction Scheme

Caption: General reaction scheme for δ-pyrone synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Logical Relationship of Components

Caption: Relationship between reactants and product formation.

Application Notes and Protocols for the Synthesis of 4,9-Dihydropyrrolo[2,1-b]quinazolines

Introduction